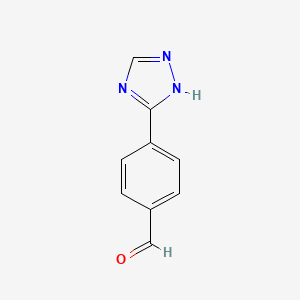
5-Bromo-N-(2-sulfamoylphenyl)sulfonyl-pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-N-(2-sulfamoylphenyl)sulfonyl-pyridine-2-carboxamide is a chemical compound with the molecular formula C12H10BrN3O5S2 and a molecular weight of 420.26 g/mol . This compound is characterized by the presence of a bromine atom, a sulfamoyl group, and a sulfonyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2-sulfamoylphenyl)sulfonyl-pyridine-2-carboxamide typically involves multiple steps, including the introduction of the bromine atom and the formation of the sulfonyl and sulfamoyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Bromination: Introduction of the bromine atom to the pyridine ring using bromine or a brominating agent.
Sulfonylation: Formation of the sulfonyl group through the reaction of the pyridine derivative with a sulfonyl chloride.
Sulfamoylation: Introduction of the sulfamoyl group using a sulfamoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Sourcing and preparation of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield.
Purification: Use of techniques like recrystallization, chromatography, or distillation to purify the final product.
化学反应分析
Types of Reactions
5-Bromo-N-(2-sulfamoylphenyl)sulfonyl-pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atoms.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
5-Bromo-N-(2-sulfamoylphenyl)sulfonyl-pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 5-Bromo-N-(2-sulfamoylphenyl)sulfonyl-pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This inhibition can affect various biological pathways, leading to its observed effects in biological systems .
相似化合物的比较
Similar Compounds
- 5-Bromo-2-sulfamoylbenzoic acid
- 5-Bromo-2-sulfamoylbenzamide
- 5-Bromo-2-sulfamoylphenyl sulfone
Uniqueness
Compared to similar compounds, 5-Bromo-N-(2-sulfamoylphenyl)sulfonyl-pyridine-2-carboxamide is unique due to the presence of both sulfonyl and sulfamoyl groups attached to the pyridine ring.
属性
分子式 |
C12H10BrN3O5S2 |
|---|---|
分子量 |
420.3 g/mol |
IUPAC 名称 |
5-bromo-N-(2-sulfamoylphenyl)sulfonylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H10BrN3O5S2/c13-8-5-6-9(15-7-8)12(17)16-23(20,21)11-4-2-1-3-10(11)22(14,18)19/h1-7H,(H,16,17)(H2,14,18,19) |
InChI 键 |
KSCAPTCTGHSZOW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)NC(=O)C2=NC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


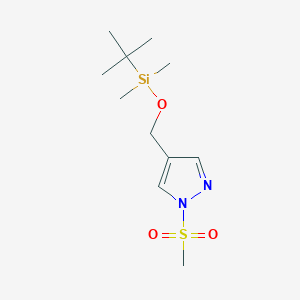
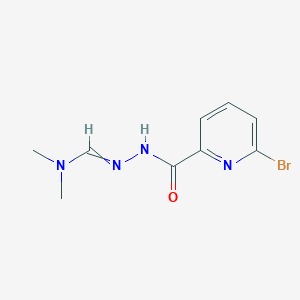
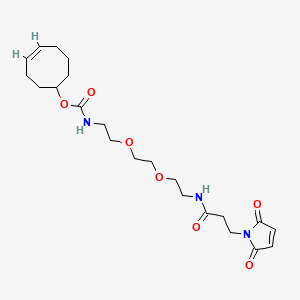
![4-[(6-Methyl-3-pyridinyl)methyl]benzenamine](/img/structure/B13925723.png)
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13925730.png)
![4,6-Dichloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13925741.png)
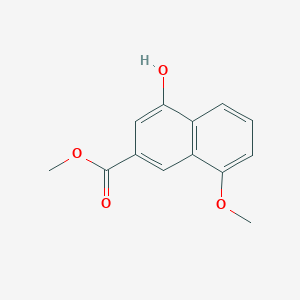
![Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13925750.png)
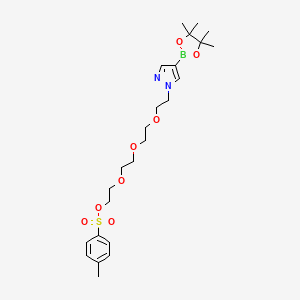
![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol](/img/structure/B13925766.png)
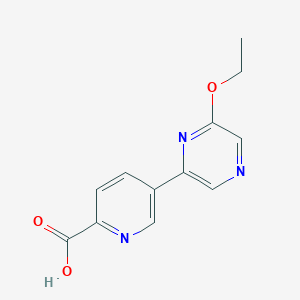
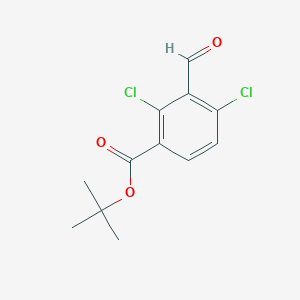
![tert-Butyl 2'-oxo-1',2',5,6-tetrahydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B13925782.png)
